molecular formula C14H9N5O B8726459 6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one

6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one

Cat. No. B8726459
M. Wt: 263.25 g/mol
InChI Key: WIGCRMJGINQCCV-UHFFFAOYSA-N
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Patent
US09006255B2

Procedure details

3.80 g of methyl 3-amino-6-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-pyridine-2-carboxylate in 60 ml of formamide are heated at 120° C. under nitrogen in a flask until the reaction is complete (HPLC check, about 52 hours). The cooled reaction solution is added to about 50 ml of water, during which a precipitate precipitates out. This is filtered off with suction and dried, giving 2.00 g of 6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one as orange solid (yield 83%, content 98%); MS-FAB (M+H+)=264.1; Rf (polar method): 1.28 min.
Name
methyl 3-amino-6-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-pyridine-2-carboxylate
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:27]([O:29]C)=O)=[N:4][C:5]([C:8]2[CH:9]=[C:10]3[CH:16]=[CH:15][N:14]([Si](C(C)C)(C(C)C)C(C)C)[C:11]3=[N:12][CH:13]=2)=[CH:6][CH:7]=1.O.[CH:32]([NH2:34])=O>>[NH:14]1[C:11]2=[N:12][CH:13]=[C:8]([C:5]3[CH:6]=[CH:7][C:2]4[N:1]=[CH:32][NH:34][C:27](=[O:29])[C:3]=4[N:4]=3)[CH:9]=[C:10]2[CH:16]=[CH:15]1

Inputs

Step One
Name
methyl 3-amino-6-(1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-pyridine-2-carboxylate
Quantity
3.8 g
Type
reactant
Smiles
NC=1C(=NC(=CC1)C=1C=C2C(=NC1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C)C(=O)OC
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)N
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(HPLC check, about 52 hours)
Duration
52 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction solution
CUSTOM
Type
CUSTOM
Details
precipitates out
FILTRATION
Type
FILTRATION
Details
This is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C=CC=2C1=NC=C(C2)C=2C=CC=1N=CNC(C1N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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